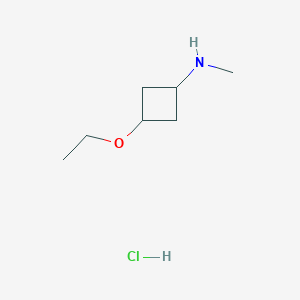

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride

Description

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride salt characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of the cyclobutane ring and a methyl group (-CH₃) attached to the nitrogen atom. Its molecular formula is C₇H₁₅ClNO, with a molecular weight of 165.66 g/mol (calculated).

Properties

IUPAC Name |

3-ethoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-3-9-7-4-6(5-7)8-2;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUHMNLOCYKRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Ethoxy Group at the 3-Position

- Starting Material: Cyclobutanone or cyclobutanol derivatives.

- Method: Nucleophilic substitution or etherification reactions can be used to introduce the ethoxy group. For example, reaction of a 3-hydroxycyclobutanone intermediate with ethyl halides under basic conditions can yield the 3-ethoxy derivative.

- Conditions: Typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures (0–60 °C).

Formation of the N-Methylamine Substituent at the 1-Position

- Approach: Reductive amination or nucleophilic substitution on a 1-halocyclobutane intermediate.

- Example: Reaction of 1-chlorocyclobutane derivatives with methylamine under controlled conditions.

- Catalysts and Reagents: Use of bases such as triethylamine or potassium carbonate to facilitate substitution; reductive amination may employ reducing agents like sodium cyanoborohydride.

Conversion to Hydrochloride Salt

- Procedure: The free amine is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, THF) at room temperature.

- Outcome: Precipitation of the hydrochloride salt, which is isolated by filtration and drying.

Detailed Research Findings and Data

While direct synthetic protocols for 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride are limited, analogous preparation methods for amine hydrochlorides with similar structural motifs provide insight. A representative method for related amine hydrochlorides involves:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 3-hydroxycyclobutanone + ethyl halide, base, THF, 25–60 °C | 85–92 | High regioselectivity for 3-position |

| 2 | Nucleophilic substitution or reductive amination | 1-halocyclobutane + methylamine, base, RT to reflux | 80–90 | Methylamine introduction at 1-position |

| 3 | Salt formation | HCl gas or HCl in solvent, RT, 1–5 hours | 90–95 | Formation of stable hydrochloride salt |

Table 1: Typical yields and conditions for preparation steps of substituted cyclobutyl amine hydrochlorides.

Example Synthetic Route (Hypothetical)

Synthesis of 3-ethoxycyclobutanone: Starting from cyclobutanone, perform nucleophilic substitution with sodium ethoxide to yield 3-ethoxycyclobutanone.

Reduction to 3-ethoxycyclobutanol: Reduce the ketone group selectively if necessary.

Halogenation at 1-position: Convert the 1-position to a good leaving group (e.g., 1-chlorocyclobutane derivative) via halogenation.

Substitution with methylamine: React the 1-halocyclobutane intermediate with methylamine under basic conditions to introduce the N-methylamine group.

Hydrochloride salt formation: Bubble HCl gas into the amine solution or add HCl in ethanol to precipitate the hydrochloride salt.

Analysis of Preparation Methods

- Selectivity: The key challenge is selective substitution on the cyclobutane ring without ring-opening or rearrangement.

- Reaction Conditions: Mild temperatures and controlled addition of reagents prevent side reactions.

- Purification: Crystallization of the hydrochloride salt facilitates purification and stability.

- Yields: Stepwise yields are generally high (80–95%), but overall yield depends on intermediate purification.

Comparative Summary of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | THF, ethanol, DMF | Solubility and reaction rate |

| Temperature | 0–60 °C | Controls selectivity and side reactions |

| Reaction Time | 1–5 hours per step | Completeness of reaction |

| Base | Triethylamine, K2CO3 | Facilitates substitution |

| Molar Ratios | Amine:Halide ~1:1 to 1:1.5 | Ensures complete substitution |

| Salt Formation Conditions | Room temperature, HCl gas or solution | Efficient precipitation of hydrochloride salt |

Chemical Reactions Analysis

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the amine group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutanamine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and properties of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride with related compounds:

Key Observations:

- N-methylation reduces hydrogen-bonding capacity, which may improve metabolic stability relative to primary amines .

- Steric and Stereochemical Considerations :

Biological Activity

Overview

3-Ethoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. It is synthesized through a multi-step process involving cyclobutanone and various amines, ultimately forming a hydrochloride salt that enhances its solubility for biological applications. This compound has gained attention in scientific research due to its potential biological activities, which are explored in various studies.

The biological activity of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The compound's amine group allows it to participate in nucleophilic substitution reactions, potentially influencing various biochemical pathways.

Biological Applications

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antinociceptive Effects : Preliminary studies suggest that it could modulate pain perception through interactions with cannabinoid receptors, similar to other compounds that influence monoacylglycerol lipase (MGL) activity .

- Psychoactive Potential : Given its structural similarities to known psychoactive compounds, there is speculation about its effects on serotonin and dopamine receptors, which could imply mood regulation capabilities.

Research Findings

Table 1: Summary of Biological Activities and Mechanisms

Case Studies

- Antinociceptive Study : A study demonstrated that compounds similar to 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride showed significant antinociceptive effects in animal models. The MGL inhibition produced by these compounds resulted in reduced pain sensitivity without the typical side effects associated with opioids .

- Cell Viability and Apoptosis : Another investigation focused on the effects of structurally related alkaloids on A549 human lung cancer cells. These studies revealed that certain compounds could inhibit cell viability and induce apoptosis through the modulation of cell cycle-related proteins. Although not directly tested on 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride, the implications suggest a potential for similar activity .

Q & A

What are the standard synthetic routes for preparing 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized?

Basic Synthesis : The compound is typically synthesized via a multi-step approach:

- Cyclobutane Ring Formation : Cyclization reactions (e.g., [2+2] photocycloaddition) or ring-closing metathesis to construct the strained cyclobutane core.

- Ethoxy Group Introduction : Nucleophilic substitution (e.g., using ethanol under basic conditions) to install the ethoxy moiety at the 3-position .

- N-Methylation : Reductive amination or alkylation with methyl iodide to introduce the N-methyl group.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid in solvents like ethyl acetate or methanol to precipitate the hydrochloride salt .

Advanced Optimization : Computational reaction path screening (e.g., quantum chemical calculations) can identify optimal catalysts, solvents, and temperatures. For example, ICReDD’s workflow combines computational modeling with high-throughput experimentation to minimize trial-and-error .

How can conflicting NMR data for 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride be resolved?

Basic Analysis : Use ¹H/¹³C-NMR in deuterated solvents (e.g., DMSO-d₆) to resolve proton environments. For example, the cyclobutane ring protons typically appear as complex multiplets (δ 2.0–3.5 ppm), while the ethoxy group shows distinct signals near δ 1.3 (CH₃) and δ 3.5–4.0 (CH₂) .

Advanced Resolution : Combine 2D NMR (e.g., COSY, HSQC) with computational prediction tools (e.g., ACD/Labs or Gaussian) to assign ambiguous peaks. Contradictions in coupling constants or shifts may arise from conformational flexibility in the cyclobutane ring, which can be modeled using density functional theory (DFT) .

What methodologies are recommended for assessing the hydrolytic stability of the ethoxy group in this compound?

Basic Stability Testing : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor via HPLC or LC-MS. The ethoxy group is prone to hydrolysis, forming a hydroxyl derivative .

Advanced Kinetic Analysis : Use Arrhenius plots to predict shelf-life and identify degradation pathways. Isotopic labeling (e.g., ¹⁸O in ethanol) paired with mass spectrometry can trace hydrolysis mechanisms. Computational models (e.g., transition state theory) further elucidate reaction barriers .

How can enantiomeric purity be ensured during synthesis, given the potential stereochemical complexity of the cyclobutane ring?

Basic Resolution : Chiral HPLC or capillary electrophoresis with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution .

Advanced Strategies : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to enforce stereocontrol during cyclobutane formation. X-ray crystallography or vibrational circular dichroism (VCD) can confirm absolute configuration .

What reactor designs are optimal for scaling up synthesis while maintaining the integrity of the cyclobutane ring?

Basic Scale-Up : Batch reactors with precise temperature control (−10°C to 50°C) and inert atmospheres (N₂/Ar) to prevent ring-opening side reactions. Glass-lined or Hastelloy reactors resist corrosion from HCl .

Advanced Engineering : Continuous flow reactors enable rapid mixing and heat dissipation, critical for exothermic steps like cyclization. Process analytical technology (PAT) tools (e.g., inline FTIR) monitor reaction progress in real time .

How do solvent polarity and proticity influence the reaction kinetics of N-methylation?

Basic Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, accelerating alkylation. Protic solvents (e.g., methanol) may slow the reaction due to hydrogen bonding .

Advanced Mechanistic Study : Free energy calculations (DFT or MD simulations) quantify solvent effects on transition states. Kamlet-Taft parameters can correlate solvent polarity with reaction rates .

What analytical techniques are most effective for detecting trace impurities in the final hydrochloride salt?

Basic Purity Assessment : LC-MS with charged aerosol detection (CAD) or UV-Vis at 210–254 nm identifies impurities. Common by-products include unreacted amine or ethoxylation intermediates .

Advanced Characterization : High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR (if fluorinated analogs exist) detect sub-0.1% impurities. Mass defect filtering in software (e.g., UNIFI) differentiates impurities from the parent compound .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Basic QSAR Models : Quantitative structure-activity relationship (QSAR) models predict reactivity based on Hammett constants or frontier molecular orbitals (HOMO/LUMO).

Advanced Workflows : Machine learning (e.g., neural networks trained on reaction databases) forecasts regioselectivity in functionalization reactions. Transition state searches using Gaussian or ORCA validate mechanistic hypotheses .

What strategies mitigate cyclobutane ring-opening during functional group transformations?

Basic Mitigation : Low temperatures (−20°C) and mild reagents (e.g., NaBH₄ instead of LiAlH₄) reduce ring strain. Avoid strong acids/bases that promote ring cleavage .

Advanced Design : Strain-release functionalization using transition-metal catalysts (e.g., Pd or Ni) to selectively modify the ring without rupture. DFT studies guide catalyst selection by calculating activation energies .

How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or degradation pathways in biological studies?

Basic Tracer Studies : Synthesize ¹³C-labeled analogs at the ethoxy or methyl group. Track metabolites via LC-MS/MS in in vitro assays (e.g., liver microsomes) .

Advanced Imaging : ¹⁹F-labeled derivatives enable in vivo PET/MRI imaging. Kinetic isotope effects (KIE) studies using deuterated compounds reveal rate-determining steps in enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.